Benzo[f]quinoline, 3-ethyl-2-methyl-
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Overview
Description
Benzo[f]quinoline, 3-ethyl-2-methyl-: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of Benzo[f]quinoline, 3-ethyl-2-methyl- consists of a fused benzene and pyridine ring system with ethyl and methyl substituents at the 3 and 2 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between appropriate starting materials. For instance, benzaldehyde, methyl cyanoacetate, and an aromatic amine can be used in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions .
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One-Pot Reactions: This approach involves combining all reactants in a single reaction vessel, often under solvent-free conditions or using ionic liquids. This method is advantageous due to its simplicity and efficiency .
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Photocatalytic Synthesis: Utilizing ultraviolet radiation and photocatalysts like titanium dioxide, this method promotes the formation of quinoline derivatives under mild conditions .
Industrial Production Methods:
Industrial production of Benzo[f]quinoline, 3-ethyl-2-methyl- typically involves large-scale synthesis using optimized versions of the above methods. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: Benzo[f]quinoline, 3-ethyl-2-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: Reduction reactions can convert Benzo[f]quinoline, 3-ethyl-2-methyl- to its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
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Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often used .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Benzo[f]quinoline, 3-ethyl-2-methyl- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore their potential as therapeutic agents .
Industry:
In the industrial sector, Benzo[f]quinoline, 3-ethyl-2-methyl- is used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzo[f]quinoline, 3-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoline: A simpler analog with a similar fused ring structure but without the ethyl and methyl substituents.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Benzo[h]quinoline: Another benzo-fused quinoline derivative with different substituents.
Uniqueness:
Benzo[f]quinoline, 3-ethyl-2-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61077-88-1 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-ethyl-2-methylbenzo[f]quinoline |
InChI |
InChI=1S/C16H15N/c1-3-15-11(2)10-14-13-7-5-4-6-12(13)8-9-16(14)17-15/h4-10H,3H2,1-2H3 |
InChI Key |
HDBMUPJEBGIWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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